molecular formula C25H21N3O4 B7719037 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide

Número de catálogo B7719037
Peso molecular: 427.5 g/mol
Clave InChI: YEOKYGNUEDNBGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide, commonly known as HMN-214, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.

Mecanismo De Acción

The mechanism of action of HMN-214 involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. HMN-214 has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the stabilization of various oncogenic proteins.
Biochemical and Physiological Effects:
HMN-214 has been shown to have both biochemical and physiological effects. Biochemically, HMN-214 inhibits tubulin polymerization and HSP90 activity, leading to cell cycle arrest and apoptosis. Physiologically, HMN-214 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using HMN-214 in lab experiments is its specificity for tubulin and HSP90, which reduces the potential for off-target effects. However, one limitation is its relatively low solubility, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several potential future directions for research involving HMN-214. One direction is to investigate its use in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further research could be done to optimize the synthesis and formulation of HMN-214 to improve its solubility and pharmacokinetic properties.

Métodos De Síntesis

The synthesis of HMN-214 involves several steps, including the reaction of 2,7-dimethyl-3-aminomethylquinoline with 4-nitrobenzoyl chloride, followed by reduction with sodium borohydride to yield the intermediate product. The intermediate product is then reacted with o-tolyl isocyanate to produce the final product, HMN-214.

Aplicaciones Científicas De Investigación

HMN-214 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. HMN-214 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Propiedades

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16-7-8-19-14-20(24(29)26-22(19)13-16)15-27(23-6-4-3-5-17(23)2)25(30)18-9-11-21(12-10-18)28(31)32/h3-14H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOKYGNUEDNBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-(2-methylphenyl)-4-nitrobenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.